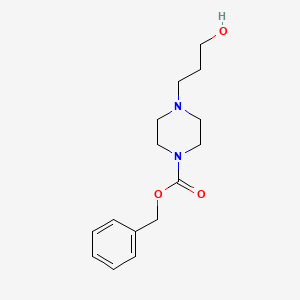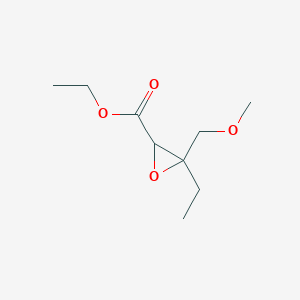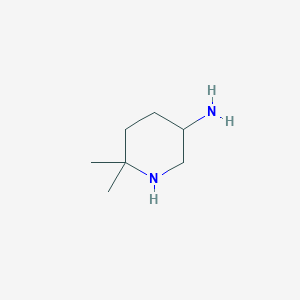
(3S)-5,5-Difluoropiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5,5-Difluoropiperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the piperidine ring can significantly alter the compound’s chemical and physical properties, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-Difluoropiperidin-3-amine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of a suitable piperidine precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to achieve the desired regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable fluorination techniques. Continuous flow reactors can be employed to enhance the efficiency and safety of the fluorination process. Additionally, the use of environmentally friendly fluorinating agents and solvents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5,5-Difluoropiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(3S)-5,5-Difluoropiperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: In biological research, this compound can be used to develop fluorinated analogs of bioactive molecules. These analogs can help in understanding the role of fluorine in modulating biological activity and pharmacokinetics.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated piperidine derivatives are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.
Mécanisme D'action
The mechanism of action of (3S)-5,5-Difluoropiperidin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic and steric properties of the molecule. Additionally, fluorine can affect the compound’s metabolic stability and resistance to enzymatic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropiperidin-3-amine: A mono-fluorinated analog with similar structural features but different reactivity and properties.
5,5-Dichloropiperidin-3-amine: A chlorinated analog that can be compared to understand the effects of different halogen substitutions.
3-Aminopiperidine: A non-fluorinated analog that serves as a reference compound to study the impact of fluorine substitution.
Uniqueness
(3S)-5,5-Difluoropiperidin-3-amine is unique due to the presence of two fluorine atoms at the 5-position of the piperidine ring. This specific substitution pattern can significantly alter the compound’s chemical reactivity, physical properties, and biological activity compared to its analogs. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(3S)-5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2/t4-/m0/s1 |
Clé InChI |
RMVWISBUNRRXGM-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@@H](CNCC1(F)F)N |
SMILES canonique |
C1C(CNCC1(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)


![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)

![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)



